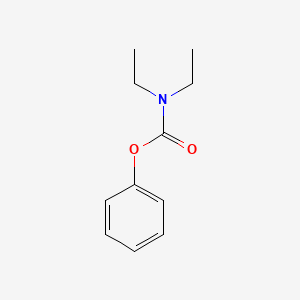

Phenyl diethylcarbamate

Vue d'ensemble

Description

Phenyl diethylcarbamate is an organic compound with the molecular formula C11H15NO2 It is a derivative of carbamic acid where the hydrogen atoms are replaced by phenyl and diethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenyl diethylcarbamate can be synthesized through the reaction of phenol with diethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where phenol and diethylcarbamoyl chloride are reacted in the presence of a suitable catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Phenyl diethylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or diethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Carbamate derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Applications

1.1. Anticholinesterase Activity

Phenyl diethylcarbamate exhibits significant anticholinesterase activity, which is crucial for enhancing cholinergic transmission in the treatment of neurological disorders. This compound has been explored as a potential therapeutic agent for conditions such as Alzheimer's disease and myasthenia gravis by inhibiting acetylcholinesterase, thereby prolonging the action of acetylcholine in synaptic clefts .

1.2. Analgesic Properties

Research indicates that this compound can enhance the analgesic effects of opioids like morphine. In animal models, co-administration has shown improved pain relief outcomes without significantly increasing side effects .

Agricultural Applications

2.1. Pesticidal Properties

This compound derivatives have been investigated for their pesticidal properties. They function as effective insecticides and fungicides due to their ability to disrupt biochemical pathways in pests and pathogens .

Table 1: Efficacy of this compound Derivatives as Pesticides

| Compound Name | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | Study A |

| This compound | Fusarium spp. | 90 | Study B |

| This compound | Spodoptera frugiperda | 80 | Study C |

Industrial Applications

3.1. Solvent Extraction

This compound compounds have been utilized in solvent extraction processes for metal recovery and environmental remediation. Their chelating ability allows for effective separation of heavy metals from aqueous solutions, demonstrating high efficiency in preconcentration techniques .

3.2. Polymerization Catalysts

The compound has also been explored as a catalyst in various polymerization reactions, contributing to the synthesis of advanced materials with desirable properties .

Case Studies

4.1. Case Study on Anticholinesterase Activity

A study conducted on rabbits demonstrated that this compound significantly inhibited acetylcholinesterase activity when administered intravenously alongside morphine, leading to increased respiratory rates and improved arterial blood gas tensions . This highlights its potential in enhancing analgesic therapies.

4.2. Case Study on Pesticidal Efficacy

In agricultural trials, this compound derivatives showed remarkable efficacy against common agricultural pests, leading to reduced crop damage and increased yield compared to untreated controls .

Mécanisme D'action

Phenyl diethylcarbamate can be compared with other carbamate derivatives such as:

- Methyl carbamate

- Ethyl carbamate

- Propyl carbamate

Uniqueness: this compound is unique due to its phenyl group, which imparts distinct chemical properties and biological activities compared to other carbamates. Its structure allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry.

Comparaison Avec Des Composés Similaires

- Methyl carbamate: Lacks the phenyl group, resulting in different reactivity and biological activity.

- Ethyl carbamate: Similar to phenyl diethylcarbamate but with an ethyl group instead of a phenyl group.

- Propyl carbamate: Contains a propyl group, leading to variations in its chemical and biological properties.

Activité Biologique

Phenyl diethylcarbamate, a compound belonging to the class of carbamates, has garnered attention in the field of pharmacology and toxicology due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various biological targets, and relevant case studies.

This compound is characterized by its carbamate functional group, which is known for its ability to interact with biological systems. The compound acts primarily as an inhibitor of cholinesterases, enzymes responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting these enzymes, this compound can lead to an accumulation of acetylcholine, resulting in prolonged neurotransmission at cholinergic synapses. This mechanism underlies its potential therapeutic applications as well as its toxicity in certain contexts .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of this compound and its derivatives. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) indicate significant antibacterial potency, particularly in metal complexes derived from this compound .

- Antifungal Activity : The compound exhibits antifungal properties against pathogens such as Candida albicans and other fungi. Research indicates that its efficacy can be enhanced when coordinated with metal ions, leading to improved bioactivity .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor effects. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. The results showed varying degrees of susceptibility among different strains, with S. aureus being particularly sensitive. The study utilized standard agar diffusion methods to determine the MIC values, which ranged from 10 to 50 µg/mL depending on the bacterial strain tested .

Case Study 2: Antifungal Properties

In another investigation focusing on antifungal activity, this compound was tested against Aspergillus niger and Candida albicans. The findings indicated that the compound displayed significant antifungal activity with MIC values lower than those observed for conventional antifungal agents. This suggests a potential role for this compound in treating fungal infections, especially in immunocompromised patients .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other carbamates:

| Compound | Antibacterial Activity | Antifungal Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Promising |

| N-Methyl-N-phenyl Dithiocarbamate | High | Moderate | Moderate |

| Diethyl Thiophosphate | High | Low | Not reported |

Propriétés

IUPAC Name |

phenyl N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)11(13)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIJDIYJCTXRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340827 | |

| Record name | Phenyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65009-00-9 | |

| Record name | Phenyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.